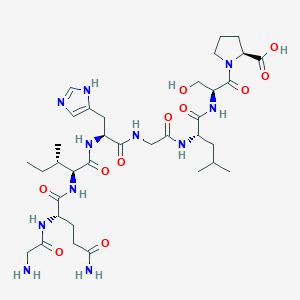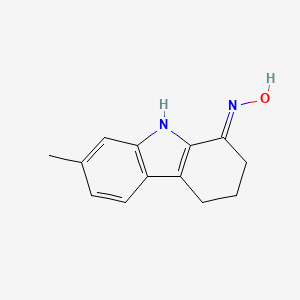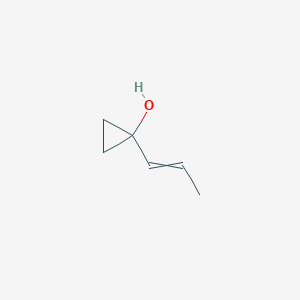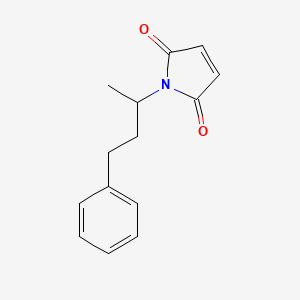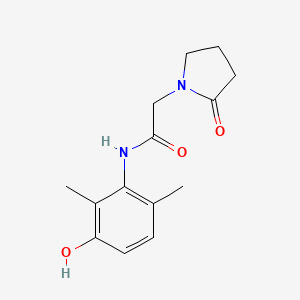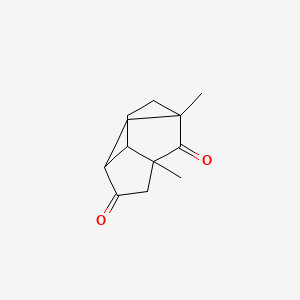
Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens (chlorine, bromine) and nitrating agents can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
- Ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 2-methylindole-3-carboxylate
Comparison: Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is unique due to the presence of two phenyl groups at positions 2 and 3 of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group at position 5 also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets .
Propiedades
Número CAS |
141735-60-6 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
ethyl 5-methoxy-2,3-diphenylindole-1-carboxylate |
InChI |
InChI=1S/C24H21NO3/c1-3-28-24(26)25-21-15-14-19(27-2)16-20(21)22(17-10-6-4-7-11-17)23(25)18-12-8-5-9-13-18/h4-16H,3H2,1-2H3 |
Clave InChI |
NPIIVCDPWFLDCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)

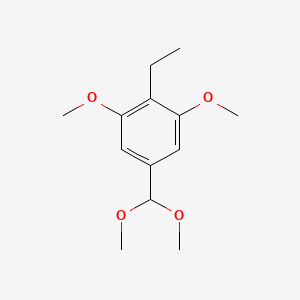
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

